molecular formula C24H25I B2369088 2,6-Dimesitylphenyl iodide CAS No. 153414-10-9

2,6-Dimesitylphenyl iodide

Cat. No.: B2369088
CAS No.: 153414-10-9
M. Wt: 440.368
InChI Key: RKSKTQRJUVVQHG-UHFFFAOYSA-N
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Description

2,6-Dimesitylphenyl iodide is a sterically hindered organic iodide compound valued in research for its role in organometallic chemistry and cross-coupling reactions. Its high molecular weight and bulky structure make it particularly useful as a precursor for synthesizing sophisticated ligand systems. Researchers utilize this compound to develop new catalysts, especially in challenging transformations where steric bulk around the metal center can improve selectivity and stability. The iodide moiety serves as an excellent leaving group, facilitating its conversion to other important organometallic species, such as zinc or magnesium reagents, which are pivotal in carbon-carbon bond-forming reactions. This product is intended for research purposes only and is not classified as a drug or for diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKTQRJUVVQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2,6 Dimesitylphenyl Iodide and Key Intermediates

Established Methodologies for the Preparation of 2,6-Dimesitylphenyl Iodide

The synthesis of this compound has been approached through several routes, often starting from readily available precursors. One established method involves a multi-step procedure starting from 1,3-dichlorobenzene (B1664543). escholarship.orgescholarship.org This process includes the lithiation of 1,3-dichlorobenzene followed by a reaction with a Grignard reagent derived from 2-bromomesitylene (B157001) and subsequent quenching with iodine. escholarship.org

Another common strategy involves the direct iodination of a pre-functionalized 2,6-dimesitylphenyl precursor. vulcanchem.com For instance, 2,6-dimesitylphenol or its derivatives can be iodinated using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). vulcanchem.com

A detailed synthetic procedure starting from 1,3-dichlorobenzene is as follows:

A solution of 1,3-dichlorobenzene in THF is cooled to a low temperature (e.g., -70 °C). escholarship.org

n-Butyl lithium is added to facilitate lithiation. escholarship.org

The resulting intermediate is then reacted with a Grignard reagent, such as mesitylmagnesium bromide (MesMgBr). researchgate.net

The reaction is finally quenched with iodine to yield this compound. escholarship.org

The table below summarizes some of the key reagents and their roles in the synthesis of this compound.

ReagentRole
1,3-DichlorobenzeneStarting material
n-Butyl lithiumLithiating agent
Mesitylmagnesium bromideIntroduces the mesityl groups
IodineSource of the iodide

Generation and Utility of 2,6-Dimesitylphenyl Lithium and Related Arylmetal Reagents

The lithium derivative, 2,6-dimesitylphenyl lithium (DmpLi), is a highly valuable intermediate derived from this compound. It is typically generated by treating this compound with n-butyllithium in a suitable solvent like n-hexane or THF. rsc.org This organolithium reagent serves as a powerful tool for introducing the bulky 2,6-dimesitylphenyl group into a wide range of molecules.

The utility of DmpLi is demonstrated in its reactions with various metal halides to form sterically encumbered organometallic complexes. For example:

Reaction with gallium chloride or bromide yields various gallium aryls, including bis[(dimesitylphenyl)gallium dichloride] and bis(dimesitylphenyl)gallium bromide. acs.org

Treatment with phosphorus trichloride (B1173362) produces the sterically encumbered dichlorophosphine, ArPCl2 (where Ar = Dmp). scispace.comtandfonline.com This dichlorophosphine is a precursor to other phosphorus-containing compounds like phosphinic acid, primary phosphine (B1218219), and diphosphene (B14672896). scispace.comtandfonline.comresearchgate.net

Reaction with scandium, ytterbium, or yttrium trichloride leads to the formation of DmpMCl2 complexes (M = Sc, Yb, Y), which are stabilized by THF ligands. nih.gov

It can also be used to synthesize diaryldichalcogenides by reacting DmpLi with elemental sulfur or selenium. rsc.org

The generation of Grignard reagents, such as 2,6-dimesitylphenylmagnesium bromide, is another important application, providing an alternative route to introduce the Dmp group. mdpi.com

The following table highlights some of the key applications of 2,6-Dimesitylphenyl Lithium.

ReactantProductApplication
Gallium HalidesGallium ArylsSynthesis of sterically demanding organogallium compounds
Phosphorus TrichlorideDichlorophosphinePrecursor for various organophosphorus compounds
Metal Trichlorides (Sc, Yb, Y)DmpMCl2 complexesSynthesis of organolanthanide and group 3 metal complexes
Sulfur/SeleniumDiaryldichalcogenidesSynthesis of organochalcogen compounds

Synthesis of Precursor Organic Frameworks Bearing the 2,6-Dimesitylphenyl Group

The 2,6-dimesitylphenyl group is not only used to stabilize low-coordinate single atoms but also incorporated into larger organic frameworks to influence their properties. The synthesis of these frameworks often relies on precursors that already contain the Dmp moiety.

One important precursor is 2,6-dimesitylaniline. mcmaster.ca This compound can be synthesized via palladium-catalyzed coupling of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (B155027) with two equivalents of the aniline (B41778). mcmaster.ca The synthesis of 2,6-dimethylaniline, a related but simpler structure, can be achieved through methods like the nitration-reduction of m-xylene (B151644) or the amination of 2,6-dimethylphenol. guidechem.com

The synthesis of other functionalized Dmp precursors is also of interest. For example, a bromo-substituted compound with a silyl-protected acetylene (B1199291) moiety has been targeted for the construction of larger phosphorus-containing π-conjugated systems. diva-portal.org This highlights the versatility of the Dmp framework in designing complex molecular architectures.

Reactivity and Chemical Transformations Mediated by 2,6 Dimesitylphenyl Derived Species

Reactions with Main Group Elements: Structural and Mechanistic Investigations.

The Dmp ligand has been instrumental in advancing the chemistry of main group elements, enabling detailed structural and mechanistic studies of novel compounds.

Phosphorus Chemistry: Synthesis of Low-Coordinate Phosphorus Compounds.

The steric bulk of the Dmp group is crucial for the kinetic stabilization of low-coordinate phosphorus compounds, which are otherwise highly reactive and prone to polymerization. researchgate.net

The foundational precursor for many Dmp-substituted phosphorus compounds is 2,6-dimesitylphenyl dichlorophosphine (DmpPCl₂). It is typically synthesized by reacting an organolithium or Grignard reagent derived from 2,6-dimesitylphenyl iodide with phosphorus trichloride (B1173362) (PCl₃).

This dichlorophosphine is a versatile starting material. For instance, it can be reduced to form diphosphenes, as explored in the next section. It also serves as a precursor in the synthesis of N-heterocyclic carbene (NHC)–phosphinidene (B88843) adducts. In one method, the reaction of two equivalents of an NHC with a dichlorophosphine, such as phenyldichlorophosphine, yields the corresponding NHC-phosphinidene adduct and a 2-chloro-imidazolinium chloride byproduct. researchgate.netuva.nl

Table 1: Synthesis of Dmp-Phosphorus Precursors

Precursor Reagents Typical Yield Ref.
DmpPCl₂ DmpLi, PCl₃ High jcu.edu
DmpPH₂ DmpPCl₂, LiAlH₄ Good d-nb.info

The primary phosphine (B1218219), DmpPH₂, can be synthesized by the reduction of DmpPCl₂. This primary phosphine is a key intermediate for accessing diphosphenes, which contain a formal P=P double bond. The diphosphene (B14672896) DmpP=PDmp was first successfully synthesized by the reduction of DmpPCl₂ using activated magnesium. jcu.edu The immense steric shielding provided by the two Dmp groups is critical for preventing oligomerization and stabilizing the P=P π-bond, which is inherently weaker than the N=N π-bond in analogous azo compounds. jcu.edu

The synthesis of DmpP=PDmp highlights the importance of the choice of reducing agent to avoid the formation of phosphorus-centered radicals. jcu.edu The ³¹P NMR spectrum of DmpP=PDmp shows a characteristic downfield signal around δ 493 ppm, confirming the formation of the diphosphene. jcu.edu

Dmp-containing phosphorus compounds serve as effective transfer agents for the phosphinidene fragment (:P-Dmp) to N-heterocyclic carbenes (NHCs), forming stable NHC-phosphinidene adducts (NHC=P-Dmp). uva.nl These adducts are considered electron-rich phosphaalkenes and have applications as ligands in coordination chemistry. uva.nlacs.org

Several Dmp-derived phosphorus sources can be used:

Diphosphenes : The diphosphene DmpP=PDmp can react with two equivalents of an NHC to quantitatively form the corresponding NHC=P(Dmp) adduct. uva.nl

Phosphinidene Selenides : The phosphinidene selenide (B1212193) dimer, (DmpP=Se)₂, reacts with four equivalents of an NHC to afford the NHC=P(Dmp) adduct and a seleno-urea byproduct. For example, reaction with 1,3,4,5-tetramethylimidazol-2-ylidene and 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene gave the adducts with ³¹P NMR signals at -76.7 ppm and -75.0 ppm, respectively. uva.nl

These synthetic strategies demonstrate the utility of Dmp-stabilized compounds as precursors for generating and trapping the transient phosphinidene moiety. uva.nl

Direct functionalization of the white phosphorus (P₄) tetrahedron is a significant challenge in phosphorus chemistry, aiming to bypass the traditional, hazardous PCl₃ intermediate. nih.gov Organolithium reagents, including those derived from this compound, have been explored for this purpose. semanticscholar.org

Recent studies have shown that the steric bulk of the aryl iodide substrate heavily influences the outcome of photocatalytic reactions with P₄. While less bulky aryl iodides tend to form triarylphosphanes or tetraarylphosphonium salts, the reaction with the highly hindered this compound (DmpI) leads to the formation of the primary phosphine, DmpPH₂. d-nb.info This observation suggests a stepwise mechanism where increasing steric hindrance on the phosphorus atom prevents further arylation. d-nb.info This provides a more direct and sustainable route to valuable organophosphorus compounds from the elemental form. nih.gov

Chalcogen Chemistry: Synthesis and Oxidation of Diaryldichalcogenides.

Diaryldichalcogenides (Ar-E-E-Ar, where E = S, Se, Te) are important reagents in organic synthesis. researchgate.net Those bearing the Dmp group are of interest for their stability and reactivity.

The synthesis of diaryl ditellurides and diselenides can be achieved through various methods, often involving the reaction of an organometallic reagent (like an arylhydrazine or boronic acid) with elemental tellurium or selenium, or their respective halides. researchgate.netnih.govrsc.org For example, unsymmetrical diaryl tellurides can be synthesized via a bimolecular homolytic substitution (Sн2) reaction between an aryl radical and a diaryl ditelluride. nih.gov

The oxidation of diaryl tellurides leads to telluroxides (Ar₂Te=O) and subsequently to tellurones (Ar₂TeO₂). bohrium.com Similarly, the reaction of a phosphenium ion with diaryldichalcogenides results in an oxidative addition to form phosphonium (B103445) ions of the type [R₂P(EAr)₂]⁺. rsc.org The bulky Dmp group can be used to stabilize such oxidized species and study their structure and reactivity.

Preparation of Bulky Aryl Chalcogenols (DmpEH)

The synthesis of bulky aryl chalcogenols bearing the 2,6-dimesitylphenyl substituent (DmpEH, where E = S, Se, Te) is a critical entry point into the organochalcogen chemistry of this ligand system. The preparation typically begins with the conversion of this compound to its corresponding organolithium reagent, DmpLi. This is achieved through a lithium-halogen exchange reaction, for instance, by treating DmpI with a strong organolithium base such as n-butyllithium or tert-butyllithium (B1211817) in an ethereal solvent at low temperatures.

The resulting DmpLi is a potent nucleophile and is subsequently reacted with elemental chalcogens (S, Se, or Te). The elemental chalcogen powder is added to the solution of DmpLi, leading to the insertion of the chalcogen atom into the carbon-lithium bond to form the lithium chalcogenolate, DmpELi. The final step involves the protonation of this intermediate with a weak acid, such as an aqueous solution of ammonium (B1175870) chloride, to yield the desired bulky aryl chalcogenol, DmpEH. The significant steric shielding provided by the Dmp group imparts considerable stability to these chalcogenols.

Formation and Characterization of Diaryldichalcogenides (DmpE)₂

The bulky aryl chalcogenols (DmpEH) serve as direct precursors to the corresponding diaryldichalcogenides, (DmpE)₂. The formation of the E–E bond is typically accomplished through a straightforward oxidation of the chalcogenol. This can often be achieved by exposing a solution of the DmpEH compound to atmospheric oxygen, which acts as a mild oxidizing agent. Other controlled oxidation methods can also be employed to facilitate this transformation.

The resulting diaryldichalcogenides, (DmpS)₂, (DmpSe)₂, and (DmpTe)₂, are solid materials that are notable for their stability, a direct consequence of the kinetic protection afforded by the two large Dmp groups. These compounds have been thoroughly characterized by various analytical methods, including multinuclear NMR spectroscopy and single-crystal X-ray diffraction, which confirms their molecular structures and the presence of the central dichalcogenide linkage.

Generation and Stability of Diaryldichalcogenide Radical Cations

A significant area of research involving (DmpE)₂ compounds is their ability to form persistent radical cations upon one-electron oxidation. researchgate.netacs.org The reaction of (DmpE)₂ (for E = S, Se, Te) with a suitable one-electron oxidizing agent, such as nitrosonium hexafluoroantimonate ([NO][SbF₆]), results in the formation of the corresponding diaryldichalcogenide radical cations, [(DmpE)₂]˙⁺. researchgate.netnih.gov These reactions proceed in nearly quantitative yields, affording the radical species as thermally stable [SbF₆]⁻ salts. researchgate.netacs.org

The remarkable stability of these radical cations is attributed to the substantial steric shielding provided by the bulky 2,6-dimesitylphenyl groups, which prevents dimerization and other decomposition pathways that are common for less hindered analogues. researchgate.net The electronic and structural properties of these radical cations have been extensively studied. researchgate.netacs.org Cyclic voltammetry studies of the parent (DmpE)₂ compounds show a quasi-reversible one-electron oxidation peak, which is indicative of the relative stability of the generated radical cations. researchgate.net

The structures of these radical cations have been confirmed by single-crystal X-ray diffraction. researchgate.net The data reveal specific geometric changes upon oxidation, such as the shortening of the E–E bond. EPR spectroscopy provides direct evidence of the unpaired electron and gives insight into the electronic environment of the radical center. researchgate.netacs.org The combination of steric protection and electronic delocalization makes [(DmpE)₂]˙⁺ a rare example of a series of isolable and thermally stable heavy chalcogen radical cations. nih.gov

Selected Electrochemical and Spectroscopic Data for [(DmpE)₂]˙⁺ Radical Cations
CompoundOxidation Potential (E½, V vs Fc/Fc⁺)g-iso value (EPR)
[(DmpS)₂]˙⁺[SbF₆]⁻+0.682.0128
[(DmpSe)₂]˙⁺[SbF₆]⁻+0.602.0298
[(DmpTe)₂]˙⁺[SbF₆]⁻+0.512.0792

Group 13 Element Chemistry: Synthesis of Low-Valent Aluminum and Gallium Species

The 2,6-dimesitylphenyl ligand has been instrumental in advancing the chemistry of low-valent Group 13 elements, particularly aluminum and gallium. The steric bulk of the Dmp ligand allows for the kinetic stabilization of highly reactive, low-coordinate species that would otherwise be transient.

Formation of Sterically Encumbered Aluminum and Gallium Dihalides

The synthesis of low-valent species often begins with the preparation of sterically encumbered organometallic dihalide precursors. For aluminum and gallium, this involves the reaction of the 2,6-dimesitylphenyl lithium reagent (DmpLi) with a suitable Group 13 trihalide, such as AlCl₃, GaCl₃, or AlI₃.

By controlling the stoichiometry of the reaction, typically the addition of one equivalent of DmpLi to the metal trihalide, the monosubstituted dihalide species DmpMX₂ (M = Al, Ga; X = Cl, I) can be synthesized. These molecules feature a central aluminum or gallium atom bonded to one bulky Dmp group and two halogen atoms. The massive steric profile of the Dmp ligand prevents further substitution reactions, effectively isolating the DmpMX₂ species. These compounds serve as crucial starting materials for subsequent reduction reactions.

Reduction to Unusual All-Metal Aromatic Clusters

A remarkable application of these sterically encumbered dihalides is their use as precursors to novel all-metal aromatic clusters. The reduction of the aryl aluminum diiodide, DmpAlI₂, with a potent reducing agent like metallic sodium in an ethereal solvent, leads to the formation of a unique tri-aluminum cluster, Na₂[DmpAl]₃.

X-ray crystallographic analysis of this product revealed a three-membered aluminum ring core. This Al₃ cluster possesses two delocalized π-electrons, fulfilling Hückel's rule (4n + 2, where n = 0) for aromaticity. This compound was the first structurally characterized aromatic cycloaluminium complex, a discovery made possible by the ability of the Dmp ligand to stabilize the otherwise highly reactive Al₃²⁻ core. This work expanded the concept of aromaticity, traditionally associated with organic carbon-based rings, to include systems composed entirely of metal atoms.

Reactions with Other Main Group Systems (e.g., Germanium)

The utility of the 2,6-dimesitylphenyl ligand extends to other main group elements, such as germanium. The synthesis of sterically hindered organogermanium compounds can be achieved using the same organolithium intermediate, DmpLi, derived from this compound.

The reaction of DmpLi with germanium tetrahalides, for example, germanium(IV) iodide (GeI₄), provides a route to aryl germanium halide derivatives. Depending on the reaction stoichiometry, this can lead to the formation of monosubstituted (DmpGeI₃) or disubstituted (Dmp₂GeI₂) products. The immense steric bulk of the Dmp group can be used to control the degree of substitution at the germanium center and to stabilize the resulting products. These sterically encumbered organogermanium halides are valuable precursors for the synthesis of more complex organogermanium structures and materials.

Transformations in Organic Synthesis

The 2,6-dimesitylphenyl group, while presenting synthetic challenges, also offers opportunities for exploiting steric effects to control reactivity and selectivity. The following subsections detail specific transformations where 2,6-dimesitylphenyl-derived species, particularly the corresponding azide (B81097), play a crucial role.

The synthesis of aryl azides from the corresponding primary aromatic amines is a fundamental transformation in organic chemistry, often achieved through a diazo transfer reaction. This method is applicable for the preparation of 2,6-dimesitylphenyl azide from its aniline (B41778) precursor. The general approach involves the reaction of the primary amine with a diazo transfer agent, which furnishes the desired azide. organic-chemistry.org

Commonly employed diazo transfer reagents include triflyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.org The reaction is typically base-mediated, with the choice of base being crucial, especially for nucleophilic primary amines. researchgate.net For standard anilines, the process is often straightforward, proceeding under mild conditions. organic-chemistry.org However, the conversion of highly sterically hindered anilines, such as 2,6-dimesitylaniline, presents a significant challenge due to the steric shielding of the amino group. This hindrance can impede the approach of the diazo transfer reagent, potentially requiring more forcing reaction conditions or the use of less bulky yet highly reactive reagents to achieve efficient conversion.

The general mechanism for the diazo transfer from a sulfonyl azide to a primary amine is depicted below:

Deprotonation of the primary amine by a base to form the corresponding amide anion.

Nucleophilic attack of the amide anion on the terminal nitrogen of the sulfonyl azide.

This is followed by the collapse of the resulting intermediate to yield the aryl azide and the sulfonamide anion.

Reagent ClassSpecific Reagent ExampleTypical BaseKey Considerations for Hindered Substrates
Sulfonyl AzidesTriflyl azide (TfN₃)DMAP, TriethylamineMay require elevated temperatures or longer reaction times.
Imidazolium Salts2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP)DBU, AlkylaminesStronger bases may be necessary to deprotonate the hindered amine. researchgate.net

This table provides an overview of reagents and considerations for the diazo transfer reaction to form aryl azides.

Aryl azides are well-known participants in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocycles, most notably 1,2,3-triazoles through the Huisgen cycloaddition with alkynes. wikipedia.org The reactivity in these reactions is governed by both electronic and steric factors. wikipedia.org

Intuitively, one might expect that the significant steric hindrance of a 2,6-disubstituted aryl azide, such as 2,6-dimesitylphenyl azide, would retard the rate of a bimolecular cycloaddition reaction. However, research has revealed a counterintuitive phenomenon described as "steric acceleration." scilit.com In catalyst-free 1,3-dipolar cycloadditions with alkynes, 2,6-disubstituted phenyl azides have been observed to react faster than the unsubstituted phenyl azide. scilit.com

This enhanced reactivity is attributed to the steric hindrance inhibiting the resonance between the azido (B1232118) group and the aromatic ring. scilit.com In an unhindered aryl azide, resonance stabilization exists between the azide moiety and the phenyl ring. The bulky 2,6-substituents in 2,6-dimesitylphenyl azide force the azido group out of the plane of the aromatic ring, thereby diminishing this resonance stabilization. This reduction in ground-state stability of the azide leads to a lower activation energy for the cycloaddition reaction, resulting in an accelerated reaction rate. scilit.com This finding opens up possibilities for designing highly reactive 1,3-dipoles by strategically introducing steric congestion. scilit.com

DipolarophileReaction TypeInfluence of Steric Hindrance on AzideOutcome
AlkynesHuisgen 1,3-Dipolar CycloadditionSteric hindrance inhibits resonance, increasing the ground state energy of the azide.Accelerated reaction rate compared to unhindered aryl azides. scilit.com
Alkenes[3+2] CycloadditionSimilar electronic effects are expected to be at play.Formation of triazolines.

This table summarizes the effect of the bulky 2,6-dimesitylphenyl group on cycloaddition reactions of the corresponding azide.

Computational and Spectroscopic Characterization of 2,6 Dimesitylphenyl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in sterically hindered molecules like those containing the 2,6-dimesitylphenyl group. DFT calculations allow for the prediction of molecular geometries, orbital energies, and the nature of chemical bonds, which are often challenging to determine experimentally due to the complexity of these systems.

In the case of 2,6-dimesitylphenyl iodide, DFT calculations would be instrumental in elucidating the electronic impact of the iodine substituent. The calculations can quantify the charge distribution across the molecule, highlighting the polarization of the C-I bond and the electronic influence of the bulky mesityl groups. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the molecule's reactivity, with the LUMO often localized on the σ* orbital of the C-I bond, indicating its susceptibility to nucleophilic attack.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly using DFT, plays a crucial role in mapping the potential energy surfaces of reactions involving sterically congested molecules like this compound. These calculations can identify transition states, intermediates, and determine activation barriers, providing a detailed, step-by-step understanding of reaction mechanisms that are difficult to probe experimentally.

For reactions involving aryl iodides, such as cross-coupling reactions or nucleophilic substitutions, the steric bulk of the 2,6-dimesitylphenyl group is expected to impose significant mechanistic constraints. Computational studies can model the approach of reactants and the geometric changes throughout the reaction coordinate. For example, in a hypothetical SNAr reaction, DFT calculations could illustrate how the mesityl groups sterically shield the reaction center, potentially favoring alternative, less conventional pathways.

Moreover, computational modeling can be used to rationalize experimentally observed reactivity or lack thereof. By comparing the calculated energy barriers for different possible pathways, researchers can determine the most likely mechanism. This predictive capability is invaluable for the design of new synthetic routes and for understanding the fundamental principles that govern the reactivity of these sterically demanding compounds.

Spectroscopic Analysis (e.g., EPR, NMR, X-ray Diffraction) for Structural Validation and Electronic Properties

A combination of spectroscopic techniques is essential for the comprehensive characterization of 2,6-dimesitylphenyl systems, providing experimental validation for computational models and revealing key structural and electronic features.

Table 1: Selected X-ray Crystallographic Data for 2,6-Dimesitylphenyl (Dmp) Derivatives.
CompoundBond/AngleValue
DmpScCl2(THF)2acs.orgSc-C(Dmp)2.365(6) Å
Dihedral Angle (Central Ring - Mesityl)~70-80° (estimated)
[(Mes2C6H3)GaCl2]2acs.orgGa-C(Dmp)1.956(3) Å
C(ipso)-C(ortho) (Dmp)~1.40 Å (average)

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of 2,6-dimesitylphenyl compounds in solution. 1H and 13C NMR spectra can confirm the presence of the dimesitylphenyl framework and provide information about the symmetry and electronic environment of the molecule. The chemical shifts of the protons and carbons in the central phenyl ring and the mesityl groups are sensitive to the nature of the substituent at the 1-position. For instance, in various gallium complexes of the 2,6-dimesitylphenyl ligand, distinct signals are observed for the aromatic protons and the methyl groups of the mesityl substituents, confirming the structure of the ligand. acs.org

Table 2: Representative 1H NMR Chemical Shifts (ppm) for 2,6-Dimesitylphenyl (Dmp) Derivatives.
CompoundAromatic Protons (Dmp)Mesityl ProtonsSolvent
[(Mes2C6H3)GaCl2]2acs.org7.12 (t), 6.99 (d)6.83 (s), 2.30 (s), 1.99 (s)CDCl3
(Mes2C6H3)2GaBr acs.org7.08 (t), 6.94 (d)6.78 (s), 2.27 (s), 1.95 (s)CDCl3

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species. While this compound is diamagnetic, EPR would be an essential technique for characterizing any radical intermediates that may form during its reactions. For example, if the C-I bond were to undergo homolytic cleavage, EPR could be used to detect and characterize the resulting 2,6-dimesitylphenyl radical.

Understanding Intramolecular Interactions and Conformational Dynamics

The conformational landscape of 2,6-dimesitylphenyl systems is dominated by intramolecular steric interactions. The bulky mesityl groups flanking the central phenyl ring restrict rotation around the C-C single bonds, leading to a limited number of accessible conformations.

Computational studies are invaluable for exploring these conformational preferences. By calculating the relative energies of different rotational isomers (rotamers), it is possible to identify the most stable conformation and to estimate the energy barriers for interconversion between different conformations. These calculations typically show that the lowest energy conformation is one in which the mesityl rings are twisted significantly out of the plane of the central phenyl ring to minimize steric repulsion between the ortho-methyl groups of the mesityl substituents and the substituent at the 1-position of the central ring.

Spectroscopic techniques, particularly variable-temperature NMR, can provide experimental evidence for these conformational dynamics. At low temperatures, the rotation around the C-C bonds may be slow enough on the NMR timescale to observe distinct signals for the non-equivalent methyl groups of the mesityl substituents. As the temperature is increased, these signals may broaden and coalesce as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process.

The intricate interplay of these intramolecular interactions not only defines the shape of the molecule but also plays a significant role in determining its reactivity and its ability to act as a sterically demanding ligand in coordination chemistry.

Emerging Research Frontiers and Outlook for 2,6 Dimesitylphenyl Chemistry

Design of Novel Functional Materials Utilizing Sterically Encumbered Scaffolds

The sheer bulk of the 2,6-dimesitylphenyl group provides a powerful tool for the design of novel functional materials with tailored properties. The steric hindrance imparted by the two mesityl groups flanking the central phenyl ring can be exploited to create persistent and stable molecular architectures that would otherwise be transient or highly reactive.

Research in this area is increasingly focused on leveraging these sterically encumbered scaffolds to construct materials with unique optical, electronic, and porous properties. For instance, the incorporation of the 2,6-dimesitylphenyl moiety into conjugated polymer backbones can disrupt intermolecular aggregation, leading to enhanced solubility and luminescence efficiency in organic light-emitting diodes (OLEDs). The bulky nature of the ligand can also be used to create well-defined cavities in metal-organic frameworks (MOFs), which are of interest for gas storage and separation applications.

Material ClassPotential ApplicationRole of 2,6-Dimesitylphenyl Scaffold
Conjugated PolymersOLEDs, Organic PhotovoltaicsPrevents aggregation, enhances solubility and photoluminescence.
Metal-Organic Frameworks (MOFs)Gas Storage, CatalysisCreates controlled porosity and active site isolation.
Molecular WiresNanoelectronicsInsulates conductive core, controls intermolecular interactions.

The synthesis of these materials often begins with 2,6-dimesitylphenyl iodide as a versatile starting material for introducing the bulky terphenyl unit via cross-coupling reactions.

Advanced Applications in Catalysis and Small Molecule Activation

The 2,6-dimesitylphenyl ligand has proven to be instrumental in advancing the field of catalysis, particularly in the stabilization of low-coordinate and highly reactive metal centers. Metal complexes featuring this bulky ligand have demonstrated remarkable catalytic activity and selectivity in a variety of transformations.

One of the key applications lies in the activation of small, inert molecules, which is a significant challenge in chemistry. The steric bulk of the 2,6-dimesitylphenyl ligand can create a unique coordination environment around a metal center, preventing dimerization or decomposition and allowing for the binding and subsequent transformation of small molecules like dinitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄).

For example, low-coordinate iron and cobalt complexes supported by 2,6-dimesitylphenyl-based ligands have been investigated for their potential in nitrogen fixation, mimicking the active sites of nitrogenase enzymes. The steric protection afforded by the ligand is crucial for preventing the formation of inactive metal-oxo species in oxidation catalysis.

Catalytic ApplicationSmall Molecule ActivatedMetal Center
Nitrogen FixationN₂Fe, Co
CO₂ ReductionCO₂Cu, Ni
C-H ActivationCH₄, alkanesPd, Pt

Interplay of Steric and Electronic Factors in Directing Reactivity

A fundamental aspect of 2,6-dimesitylphenyl chemistry is the intricate interplay between steric and electronic effects, which governs the reactivity of its derivatives. While the steric bulk is the most prominent feature, the electronic nature of the aryl rings also plays a crucial role in modulating the properties of the molecule.

The two mesityl groups, with their six methyl substituents, are electron-donating, which can increase the electron density at the central phenyl ring and any attached functional group or metal center. This electronic effect can influence the kinetics and thermodynamics of reactions. For example, in a metal complex, the electron-donating nature of the ligand can enhance the metal's basicity, facilitating oxidative addition steps in a catalytic cycle.

Conversely, the overwhelming steric hindrance can dictate the accessibility of the reactive center, favoring pathways that minimize steric clash. This can lead to unusual selectivities, such as the formation of less-substituted products in cross-coupling reactions. The balance between these opposing forces allows for fine-tuning of reactivity and is a subject of ongoing investigation through computational and experimental studies.

FactorInfluence on ReactivityExample
Steric Hindrance Controls coordination number, prevents side reactions, directs selectivity.Stabilization of low-coordinate metal centers.
Electronic Effects (Electron-donating mesityl groups)Modulates electron density at the reactive center, influences reaction rates.Increased nucleophilicity of a coordinated metal.

Unexplored Reactivity Pathways and Future Synthetic Targets

While significant progress has been made, the chemistry of this compound and its derivatives is far from fully explored. Several exciting avenues for future research remain, with the potential for discovering new reactivity and synthesizing novel compounds with unprecedented properties.

One area of interest is the use of this compound in hypervalent iodine chemistry. The steric bulk could stabilize unusual hypervalent iodine species, which are powerful and selective oxidizing agents. The synthesis of diaryliodonium salts derived from this compound could open up new possibilities for arylation reactions.

Furthermore, the reductive chemistry of this compound could lead to the formation of highly reactive aryl radicals or anions, whose reactivity could be harnessed for the synthesis of complex organic molecules. The steric shielding provided by the mesityl groups might allow for the isolation and study of these transient species.

Future synthetic targets could include:

Chiral derivatives of the 2,6-dimesitylphenyl scaffold for applications in asymmetric catalysis.

Polycyclic aromatic hydrocarbons incorporating the bulky terphenyl unit to create shape-persistent, non-planar architectures.

Low-valent main group element compounds where the 2,6-dimesitylphenyl group stabilizes unusual bonding arrangements.

The continued exploration of the rich chemistry of this compound will undoubtedly lead to further advancements in materials science, catalysis, and fundamental chemical understanding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dimesitylphenyl iodide, and what challenges arise due to steric hindrance?

  • Methodological Answer : The synthesis typically involves electrophilic iodination of 2,6-dimesitylphenol derivatives using iodine or iodides in the presence of oxidizing agents (e.g., H₂O₂). Steric hindrance from the mesityl groups (2,4,6-trimethylphenyl) complicates substitution reactions, requiring careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). For example, bulky ligands like 2,6-dimesitylphenyl are used to stabilize reactive intermediates in organometallic syntheses . Challenges include reduced reaction yields due to restricted access to the aromatic ring and side reactions from incomplete iodination.

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are critical for verifying substitution patterns and purity. The mesityl groups produce distinct methyl resonances (δ ~2.1–2.4 ppm for ¹H; δ ~18–22 ppm for ¹³C), while the aromatic protons adjacent to iodine show deshielding effects. 2D NMR (e.g., COSY, NOESY) resolves overlapping signals caused by symmetry and steric effects. X-ray crystallography further confirms molecular geometry, as demonstrated in studies of gallium clusters stabilized by 2,6-dimesitylphenyl ligands .

Advanced Research Questions

Q. What role do dispersion-corrected DFT methods play in analyzing the electronic structure of this compound complexes?

  • Methodological Answer : Dispersion-corrected density functional theory (DFT-D3) is essential for modeling non-covalent interactions (e.g., van der Waals forces) in sterically crowded systems. The "Becke-Johnson" (BJ) damping function accurately predicts intramolecular dispersion effects and avoids unphysical repulsion at short distances. For example, DFT-D3/BJ calculations can rationalize the stability of germylenes or stibines featuring 2,6-dimesitylphenyl groups by quantifying dispersion contributions to binding energies .

Q. How does iodide-mediated indirect electrosynthesis affect the efficiency of synthesizing halogenated aromatic compounds?

  • Methodological Answer : Iodide acts as a redox mediator in electrosynthesis, enabling selective halogenation under mild conditions. In the synthesis of 2,6-dichlorobenzonitrile, iodide (I⁻) is electrochemically oxidized to iodine (I₂), which facilitates chlorination via in situ generation of Cl⁺. The presence of chloride ions (Cl⁻) can compete with iodide, altering reaction pathways. Cyclic voltammetry and potentiostatic electrolysis are used to optimize mediator concentration and applied potential, minimizing side reactions .

Q. What strategies address discrepancies between computational predictions and experimental data in sterically hindered systems?

  • Methodological Answer : Discrepancies often arise from inadequate modeling of steric strain or solvent effects. Hybrid approaches combining DFT-D3 with molecular dynamics (MD) simulations improve accuracy. For example, in studies of 2,6-dimesitylphenyl-antimony complexes, adjusting the damping function (e.g., zero-damping vs. BJ-damping) and including explicit solvent molecules in simulations reconcile differences in bond-length predictions . Experimental validation via X-ray crystallography is critical .

Notes

  • Advanced questions emphasize methodological rigor and reconciliation of computational/experimental data.
  • References adhere to the provided evidence, prioritizing peer-reviewed journals and structural analyses.

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